molecular formula C9H10N2O3 B1429230 5-methoxy-6-nitro-2,3-dihydro-1H-indole CAS No. 23772-38-5

5-methoxy-6-nitro-2,3-dihydro-1H-indole

Cat. No.: B1429230
CAS No.: 23772-38-5
M. Wt: 194.19 g/mol
InChI Key: XTJWZASEAYSGRT-UHFFFAOYSA-N
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Description

5-Methoxy-6-nitro-2,3-dihydro-1H-indole (CAS 23772-38-5) is a high-purity indoline derivative of significant interest in medicinal chemistry and antimicrobial research. This compound, with a molecular formula of C9H10N2O3 and a molecular weight of 194 Da, serves as a versatile building block for the synthesis of novel bioactive molecules . The indole scaffold is a privileged structure in drug discovery, known for its presence in compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antihypertensive effects . Researchers specifically utilize this nitro-substituted indoline derivative as a key intermediate for developing novel molecular hybrids, such as isatin-indole conjugates, which have demonstrated promising in vitro antimicrobial potential against a panel of Gram-positive bacteria and fungi, including Candida albicans and Aspergillus niger . The mechanism of action for such hybrids often involves the induction of profound morphological alterations in microbial cells, leading to cell deformation and lysis, as confirmed by scanning electron microscopy studies . Furthermore, indole-based compounds are actively explored as potential anti-tubercular agents, with some candidates targeting decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) and other crucial mycobacterial enzymes currently in clinical trials . This reagent is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-methoxy-6-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h4-5,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJWZASEAYSGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: Functionalized Indole or Indene Derivatives

  • 5-Methoxyindole-2-carboxylate derivatives are common starting points for introducing substituents on the indole ring. These esters can be converted to aldehydes or hydrazides, which serve as intermediates for further functionalization.

  • Alternatively, 2,3-dihydro-1H-indene can be nitrated to introduce the nitro group at the 6-position, followed by amination or methoxylation steps.

Introduction of the Methoxy Group

  • Methoxylation at the 5-position is often achieved via electrophilic aromatic substitution on indole derivatives or by using methoxy-substituted starting materials such as 5-methoxyindole-2-carboxylic acid.

  • Esterification of 5-methoxyindole-2-carboxylic acid with methanol under acidic catalysis yields methyl 5-methoxyindole-2-carboxylate, a versatile intermediate for further transformations.

Introduction of the Nitro Group

  • Nitration of 2,3-dihydro-1H-indene using a mixture of concentrated nitric acid and sulfuric acid selectively introduces the nitro group at the 6-position.

  • The nitration step requires careful temperature control to avoid over-nitration or ring degradation.

Reduction and Functional Group Transformations

  • The nitro group can be reduced to an amine using iron powder and hydrochloric acid, or other reducing agents, to yield 6-amino derivatives.

  • For indole-2-carboxylates, reduction with lithium aluminium hydride (LiAlH4) converts esters to corresponding alcohols (indole-2-methanol), which can be oxidized to aldehydes with activated manganese dioxide.

Cyclization and Ring Saturation

  • The 2,3-dihydro structure is often achieved by partial hydrogenation or reduction of indole derivatives.

  • In some protocols, hydrazide intermediates are cyclized using toluene-p-sulfonyl chloride in pyridine, followed by heating with potassium carbonate in ethylene glycol to form the dihydroindole ring system.

Detailed Preparation Procedures

Synthesis of 5-Methoxyindole-2-carbaldehyde (Intermediate)

Step Reagents & Conditions Yield Notes
Reduction of 5-methoxyindole-2-carboxylate with LiAlH4 in dry ether Stirring at room temp, followed by quenching with water and NaOH ~41% Produces 5-methoxyindole-2-methanol
Oxidation with activated manganese dioxide in dichloromethane Stirring at room temp for 20-30 h Moderate Converts alcohol to aldehyde, requires repeated addition of MnO2
Purification by alumina chromatography - - Removes impurities from aldehyde

Preparation of this compound

Step Reagents & Conditions Yield Notes
Nitration of 2,3-dihydro-1H-indene with HNO3/H2SO4 Ice bath to control temperature High selectivity Introduces nitro group at 6-position
Reduction of nitro group to amine with Fe/HCl Room temperature, stirring Good Converts nitro to amine
Methoxylation or use of methoxy-substituted intermediates Electrophilic substitution or starting material choice - Ensures 5-methoxy substitution
Cyclization using toluene-p-sulfonyl chloride in pyridine Ice bath then room temp, 2 h Moderate Forms sulfonylhydrazide intermediate
Heating with K2CO3 in ethylene glycol at 160°C 5 min heating Moderate to good Closes the dihydroindole ring

Purification and Characterization

  • Chromatographic techniques on neutral alumina or silica gel are used to purify intermediates and final products.

  • Crystallization from ethanol, dioxane, or solvent mixtures (e.g., dimethylformamide/ethanol) improves purity and yield.

Summary Table of Key Reagents and Conditions

Transformation Reagents Solvent Temperature Time Yield (%) Notes
Esterification of 5-methoxyindole-2-carboxylic acid Methanol, H2SO4 (cat.) Methanol Reflux Few hours High Forms methyl ester intermediate
Reduction of ester to alcohol LiAlH4 Dry ether RT 1-2 h Moderate Requires careful quenching
Oxidation of alcohol to aldehyde Activated MnO2 DCM RT 20-30 h Moderate Multiple additions of MnO2 needed
Nitration of 2,3-dihydro-1H-indene HNO3/H2SO4 - 0-5°C Short (minutes) High Selective nitration at 6-position
Reduction of nitro to amine Fe powder, HCl Aqueous RT Hours Good Classic reduction method
Cyclization to dihydroindole Toluene-p-sulfonyl chloride, pyridine Pyridine 0°C to RT 2 h Moderate Forms sulfonylhydrazide intermediate
Ring closure with base K2CO3 Ethylene glycol 160°C 5 min Moderate to good Finalizes dihydroindole ring

Research Findings and Considerations

  • The Reissert indole synthesis and Harley-Mason oxidation are pivotal methods for preparing functionalized indole intermediates, facilitating the introduction of aldehyde and carbaldehyde groups needed for further substitution.

  • The nitration step demands precise temperature control to avoid polysubstitution or decomposition of the sensitive dihydroindole ring.

  • Reduction steps using LiAlH4 or Fe/HCl are well-established but require careful quenching and workup to maximize yield and purity.

  • Purification by chromatographic methods is essential due to the presence of closely related impurities and side products, especially in aldehyde and hydrazide intermediates.

  • The use of sulfonylhydrazide intermediates enables efficient ring closure and the formation of the dihydroindole scaffold, which is crucial for the target compound.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-6-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of indole-5,6-dione derivatives.

  • Reduction: Reduction reactions typically yield 5-methoxy-2,3-dihydro-1H-indole derivatives.

  • Substitution: Substitution reactions can produce a variety of substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-6-nitro-2,3-dihydro-1H-indole has several scientific research applications across various fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.

  • Biology: Indole derivatives, including this compound, exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including the treatment of various diseases.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

5-Methoxy-6-nitro-2,3-dihydro-1H-indole is compared with other similar indole derivatives, such as 5-methoxyindole and 6-nitroindole. Its uniqueness lies in the presence of both methoxy and nitro groups on the indole ring, which imparts distinct chemical and biological properties compared to other indole derivatives.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Molecular Formula Molecular Weight Substituents/Modifications Key Features
5-Methoxy-6-nitro-2,3-dihydro-1H-indole 23772-38-5 C₉H₁₀N₂O₃ 194.19 5-OCH₃, 6-NO₂, 2,3-dihydro Reduced aromaticity; enhanced conformational flexibility
5-Methoxy-6-nitro-1H-indole 175913-29-8 C₉H₈N₂O₃ 192.17 5-OCH₃, 6-NO₂, fully aromatic Planar aromatic system; higher electron delocalization
6-Methoxy-2,3-dimethyl-5-nitro-1H-indole 68289-70-3 C₁₁H₁₂N₂O₃ 220.23 6-OCH₃, 5-NO₂, 2-CH₃, 3-CH₃ Methyl groups increase steric bulk; nitro at position 5
(E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole N/A C₁₁H₁₀N₂O₃ 218.21 5-OCH₃, 3-CH=CH-NO₂ Conjugated nitrovinyl group; extended π-system for UV/Vis activity
5-Fluoro-2,3-dihydro-1H-indole N/A C₈H₈FN 137.15 5-F, 2,3-dihydro Fluorine substitution enhances electronegativity; dihydro core

Functional Group and Reactivity Differences

Nitro Group Positioning

  • The dihydro core reduces resonance stabilization, making the nitro group more reactive in reduction reactions compared to aromatic analogs .
  • 6-Methoxy-2,3-dimethyl-5-nitro-1H-indole : Nitro at position 5 avoids steric clashes with methoxy (position 6) but introduces ortho effects with methyl groups at positions 2 and 3. Methyl substituents increase hydrophobicity, impacting solubility .

Aromaticity vs. Saturation

  • Fully aromatic indoles (e.g., 5-Methoxy-6-nitro-1H-indole) exhibit stronger π-π stacking interactions, critical for binding to aromatic protein pockets.

Substituent Effects

  • Fluorine vs. Methoxy : 5-Fluoro-2,3-dihydro-1H-indole () replaces methoxy with fluorine, increasing electronegativity and metabolic stability but reducing hydrogen-bonding capacity compared to the methoxy group .
  • Nitrovinyl vs. Nitro : (E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole () features a conjugated nitrovinyl group, enabling charge-transfer interactions and distinct UV-Vis spectral properties absent in the nitro-substituted target compound .

Spectroscopic Data

  • NMR : The target compound’s ¹H-NMR would show distinct signals for the dihydro protons (δ 2.5–3.5 ppm) absent in fully aromatic analogs. Methoxy protons resonate near δ 3.8–4.0 ppm, similar to other methoxyindoles (e.g., ) .
  • MS : ESI-MS of the target compound ([M+H]⁺ = 195.08) contrasts with 5-Methoxy-6-nitro-1H-indole ([M+H]⁺ = 193.07), reflecting the dihydro modification’s mass impact .

Biological Activity

5-Methoxy-6-nitro-2,3-dihydro-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its indole structure, which is modified with methoxy and nitro groups. This modification plays a crucial role in its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
MCF-73.01
HepG25.88
A5492.81

These values suggest that the compound is more potent than some established chemotherapeutics, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also shown significant antimicrobial activity. It was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values highlight its effectiveness:

PathogenMIC (µg/mL)
Escherichia coli62.5
Staphylococcus aureus31.25
Candida albicans3.9

These results demonstrate the compound's potential as a novel antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular macromolecules such as DNA and proteins, leading to cell death .
  • Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could further enhance its therapeutic potential by mitigating oxidative stress in cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well absorbed in the gastrointestinal tract with a favorable distribution within tissues. Its interaction with transport proteins may facilitate cellular uptake, enhancing its bioavailability .

Case Studies

In laboratory settings, various case studies have demonstrated the efficacy of this compound:

  • In Vivo Studies : Animal models treated with different dosages exhibited dose-dependent responses, where lower doses showed minimal toxicity while higher doses led to significant adverse effects including immunotoxicity and hematotoxicity .
  • Combination Therapies : When used in combination with other chemotherapeutic agents, this compound has shown synergistic effects that enhance overall efficacy against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methoxy-6-nitro-2,3-dihydro-1H-indole, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves functionalizing indole precursors via electrophilic substitution. For example, nitration of 5-methoxy-2,3-dihydro-1H-indole can be achieved using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate. Key factors include:

  • Temperature control (0–5°C minimizes over-nitration).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity ).
  • Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization improves purity .
    • Yield optimization : Pre-functionalization of the methoxy group (e.g., protection/deprotection) may reduce side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR :

  • Methoxy group: Singlet at ~δ 3.8 ppm (1H NMR); carbon signal at ~δ 55 ppm (13C NMR).
  • Nitro group: Deshielding effects on adjacent protons (e.g., C-7 proton upfield shift) .
    • HRMS : Confirms molecular ion ([M+H]⁺) and nitro group presence (e.g., m/z 235.0722 for C₁₀H₁₁N₂O₃⁺).
    • TLC : Monitors reaction progress (Rf ~0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers optimize the regioselective introduction of the nitro group in dihydroindole derivatives?

  • Experimental design :

  • Directed ortho-metallation : Use Lewis acids (e.g., BF₃·Et₂O) to direct nitration to the 6-position .
  • Computational modeling : DFT calculations predict electron density distribution to guide reagent selection.
    • Challenges : Competing nitration at C-4 or over-oxidation of the dihydro ring. Mitigate via low-temperature batch addition .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Case study : If one study reports antioxidant activity while another shows no effect:

  • Assay validation : Confirm purity (>95% via HPLC) and stability (e.g., nitro group reduction under biological conditions).
  • Cell line specificity : Test across multiple models (e.g., primary vs. cancer cells) .
  • Dose-response curves : Ensure activity is concentration-dependent and not an artifact of solvent toxicity.

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to indole-recognizing receptors (e.g., serotonin receptors).
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS software).
  • ADMET prediction : SwissADME evaluates nitro group metabolic liabilities (e.g., CYP450-mediated reduction) .

Data Contradiction Analysis

Parameter Study A Study B Resolution Strategy
Antioxidant IC₅₀ 10 µMInactive at 50 µMVerify assay redox interference (e.g., DPPH vs. ORAC)
Solubility (PBS) 0.5 mg/mL0.1 mg/mLUse co-solvents (≤5% DMSO) or cyclodextrin complexes

Key Methodological Recommendations

  • Synthesis : Prioritize stepwise functionalization (methoxy before nitro) to avoid side reactions .
  • Characterization : Combine NMR, HRMS, and X-ray crystallography (if crystalline) for unambiguous confirmation.
  • Biological assays : Include positive controls (e.g., ascorbic acid for antioxidants) and validate via orthogonal assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methoxy-6-nitro-2,3-dihydro-1H-indole
Reactant of Route 2
Reactant of Route 2
5-methoxy-6-nitro-2,3-dihydro-1H-indole

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